molecular formula C14H18N4 B13181797 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B13181797
M. Wt: 242.32 g/mol
InChI Key: GNDJJPTVKCWBQM-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a chemical compound of high interest in medicinal chemistry and pharmacological research, serving as a crucial synthetic intermediate for novel bioactive molecules. This piperazine derivative is a core structural motif in the development of compounds with demonstrated hypotensive, antihypertensive, and vasorelaxant properties . Research indicates that derivatives of this compound elicit their effects through mechanisms that involve the participation of nitric oxide (NO), as well as interactions with 5-HT1A and muscarinic receptors, making it a valuable tool for studying cardiovascular function . Furthermore, this chemical scaffold shows significant promise in neuropharmacology. Analogues built upon this structure have shown marked anxiolytic and antidepressant-like activities in preclinical models . These neuropharmacological effects are scientifically recognized to be modulated by the serotonergic system, particularly through the 5-HT1A receptor, and the GABAergic pathway . As such, this compound provides researchers with a versatile building block for the design and synthesis of new therapeutic agents targeting central nervous system (CNS) disorders and cardiovascular diseases. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

1-[(1-phenylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C14H18N4/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2

InChI Key

GNDJJPTVKCWBQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of cost-effective and less toxic reagents, along with simplified reaction steps, ensures the feasibility of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine has a range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex molecules.
  • Biology It is investigated for its potential as a ligand in biochemical assays.
  • Medicine It is explored for potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.
  • Industry It is utilized in the development of new materials and chemical processes.

Synthesis and Derivatives

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves reacting piperazine with a pyrazole derivative. Various methods have been developed for synthesizing pyrazole derivatives to enhance the biological activity of the final compound.

Synthesis MethodDescription
CyclocondensationInvolves reacting 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
FunctionalizationModifications at positions 2, 3, and 5 of the pyrazole ring to enhance activity.

Anticancer Properties

Pyrazole derivatives exhibit anticancer activity through various mechanisms, including inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds containing the pyrazole moiety have shown promise in targeting specific cancer types.

Case Study: A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer effects against various cell lines by inhibiting key enzymes involved in tumor progression.

Anxiolytic-like Profile

Mechanism of Action

The mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Compounds:

  • LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester): Exhibits potent anti-nociceptive and anti-inflammatory effects via serotonergic pathway activation (ED₅₀ = 58.9 mg/kg in acetic acid-induced writhing test) .
  • Cyclizine (1-benzhydryl-4-methyl-piperazine): An H1 antihistamine with anti-inflammatory properties but weaker activity compared to newer derivatives like 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine (II), which shows improved formalin-induced edema inhibition .
Compound Substituents Key Activity (Mechanism) Reference
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine (1-Phenylpyrazolyl)methyl Serotonergic modulation (analgesic)
LQFM-008 Ethyl ester at piperazine N1 Anti-inflammatory (COX-2 inhibition)
Cyclizine Benzhydryl, methyl Anti-histaminic, mild anti-inflammatory

Structural Insights : The (1-phenylpyrazolyl)methyl group in LQFM derivatives enhances serotonin receptor affinity, while esterification (e.g., LQFM-008) improves bioavailability . Cyclizine’s benzhydryl group confers H1 receptor antagonism but limits anti-inflammatory potency compared to bulkier aryl substitutions .

Cardiovascular-Active Piperazine Derivatives

Key Compounds:

  • LQFM-008: Reduces systolic blood pressure by 24% in hypertensive rats via NO/cGMP pathway activation .
  • 4-[(N1-Benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine] hybrids : Exhibit vasorelaxant effects but lack specificity for cardiovascular targets due to nitroimidazole-mediated cytotoxicity .
Compound Substituents Cardiovascular Effect Reference
LQFM-008 Ethyl ester, (1-phenylpyrazolyl)methyl Hypotensive (NO-dependent vasodilation)
Nitroimidazole-piperazine hybrids Nitroimidazole-triazole-piperazine Non-specific vasorelaxation

Mechanistic Divergence: LQFM-008’s phenylpyrazole group enhances endothelial NO synthase (eNOS) activation, whereas nitroimidazole derivatives prioritize tumor cell apoptosis over cardiovascular activity .

CNS-Targeting Piperazine Derivatives

Key Compounds:

  • LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate): Shows antidepressant-like effects (forced swim test: 47% immobility reduction) via 5-HT₁A and 5-HT₂A receptor modulation .
Compound Substituents CNS Activity Reference
LQFM104 tert-butyl carbamate Antidepressant (serotonergic)
Methoxyphenyl-piperazine 2-Methoxyphenyl, nitrobenzyl-piperidine Dopamine D₂ antagonism

SAR Notes: Methoxy groups (e.g., 2-methoxyphenyl) enhance dopamine receptor binding, while tert-butyl carbamates (LQFM104) improve CNS penetration and serotonin receptor selectivity .

Anticancer and Antimicrobial Piperazine Derivatives

Key Compounds:

  • Nitroimidazole-piperazine-triazole hybrids : Inhibit solid tumors (IC₅₀ = 1.2–8.7 µM) via DNA intercalation .
  • Benzimidazole-piperazine derivatives : Tubulin polymerization inhibitors (e.g., compound 7c: IC₅₀ = 0.9 µM) with chlorine substituents enhancing hydrophobic pocket interactions .
Compound Substituents Anticancer Mechanism Reference
Nitroimidazole hybrids Nitroimidazole, triazole DNA intercalation
Benzimidazole-piperazines Chlorophenyl, methyl Tubulin inhibition

Structural Optimization : Chlorine atoms in benzimidazole-piperazines form sigma-hole hydrogen bonds with Thr351 in tubulin, improving activity over methyl-substituted analogs .

Physicochemical and Conformational Comparisons

  • Crystal Structures : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines adopt chair conformations with equatorial substituents, influencing solubility and protein binding .
  • Halogen Effects: Fluorine or chlorine at aryl positions (e.g., 4-fluorophenyl in compound 2b) increases metabolic stability and lipophilicity (clogP = 3.2 vs. 2.8 for non-halogenated analogs) .

Biological Activity

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, anxiolytic, and antidepressant properties, supported by various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperazines, which are characterized by a piperazine ring substituted with a pyrazole moiety. The structural formula can be represented as follows:

C11H15N3\text{C}_{11}\text{H}_{15}\text{N}_3

1. Anti-inflammatory and Analgesic Effects

A significant study investigated the anti-nociceptive and anti-inflammatory effects of related piperazine derivatives. The findings indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. These compounds were shown to reduce pain responses in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

2. Anxiolytic Activity

Research has demonstrated that derivatives of this compound possess anxiolytic-like effects. In behavioral tests involving Swiss mice, the compound LQFM192 (a derivative) showed significant anxiolytic activity mediated through serotonergic pathways. This was evidenced by the blockade of its effects upon administration of specific antagonists like WAY-100635, indicating the involvement of serotonin receptors in its action .

3. Antidepressant Potential

The same derivative also exhibited antidepressant-like activity. In forced swimming tests, it demonstrated a reduction in immobility times, suggesting an enhancement in mood-related behaviors. The antidepressant effects were similarly linked to serotonergic mechanisms, reinforcing the compound's potential as a multi-target therapeutic agent for mental health disorders .

Study on LQFM008

In a study evaluating LQFM008 (a close relative), researchers found that it induced significant changes in behavior consistent with anxiolytic effects at doses of 54 and 162 μmol/kg. The anxiolytic activity was confirmed through various behavioral assays, including the elevated plus maze and light-dark box tests .

Neuropharmacological Evaluation

Another study focused on a new piperazine derivative (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate), which showed promising results in neuropharmacological evaluations. The compound's effects were assessed using established models for anxiety and depression, demonstrating significant anxiolytic and antidepressant-like activities mediated by serotonergic systems .

Summary of Findings

Activity Mechanism References
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways
AnxiolyticSerotonergic pathway involvement
AntidepressantEnhancement of mood-related behaviors

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